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Compound of Interest

Compound Name: 2-Fluoro-4-(methylthio)aniline

Cat. No.: B1322091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-4-(methylthio)aniline (CAS No: 76180-33-1). Due to the limited availability of

published experimental spectra for this specific compound, this document presents a

combination of predicted spectroscopic characteristics based on its chemical structure,

alongside available data for its isomers. This information is intended to serve as a valuable

reference for researchers in the fields of medicinal chemistry, organic synthesis, and materials

science.

Chemical Structure and Properties
2-Fluoro-4-(methylthio)aniline is an aromatic amine with a molecular formula of C₇H₈FNS

and a molecular weight of 157.21 g/mol .[1][2] Its structure features a benzene ring substituted

with a fluorine atom, an amino group, and a methylthio group. These functional groups give rise

to a unique spectroscopic signature.

Spectroscopic Data
While specific experimental data for 2-Fluoro-4-(methylthio)aniline is not readily available in

the public domain, data for its isomers, 4-Fluoro-2-(methylthio)aniline and 3-Fluoro-2-

(methylthio)aniline, can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expected ¹H NMR Characteristics for 2-Fluoro-4-(methylthio)aniline:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine

protons, and the methyl protons. The aromatic region will be complex due to the substitution

pattern, with coupling between the protons and the fluorine atom.

Aromatic Protons (Ar-H): Signals are expected in the range of 6.5-7.5 ppm. The fluorine

atom will cause splitting of the adjacent proton signals (ortho and meta coupling).

Amine Protons (NH₂): A broad singlet is anticipated between 3.5 and 4.5 ppm, the chemical

shift of which can be concentration-dependent.

Methyl Protons (S-CH₃): A sharp singlet is expected around 2.4-2.5 ppm.

¹H and ¹³C NMR Data for the Isomer 4-Fluoro-2-(methylthio)aniline:

The following tables summarize the reported NMR data for the isomer, 4-Fluoro-2-

(methylthio)aniline.[3]

Table 1: ¹H NMR Data for 4-Fluoro-2-(methylthio)aniline (300 MHz, CDCl₃)[3]

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.03 dd 8.8, 2.9 Ar-H

6.86 – 6.73 m - Ar-H

6.65 dd 8.7, 5.0 Ar-H

3.85 br.s - NH₂

Table 2: ¹³C NMR Data for 4-Fluoro-2-(methylthio)aniline (75 MHz, CDCl₃)[3]
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Chemical Shift (δ) ppm

155.8 (d, J = 240.2 Hz)

142.0

122.0 (d, J = 7.6 Hz)

117.8 (d, J = 23.1 Hz)

115.5 (d, J = 7.7 Hz)

114.8 (d, J = 22.5 Hz)

17.14

Infrared (IR) Spectroscopy
Expected IR Characteristics for 2-Fluoro-4-(methylthio)aniline:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.

N-H Stretching: Two medium to weak bands are expected in the region of 3300-3500 cm⁻¹

for the primary amine.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000

cm⁻¹.[4][5][6]

C-H Stretching (Aliphatic): The methyl group's C-H stretching will be observed just below

3000 cm⁻¹.

C=C Stretching (Aromatic): Characteristic aromatic ring stretching bands are expected in the

1450-1600 cm⁻¹ region.[5][6]

C-N Stretching: The C-N stretching of aromatic amines is typically found in the 1250-1335

cm⁻¹ range.

C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1000-

1300 cm⁻¹.
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C-S Stretching: This vibration usually gives rise to a weak band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)
Expected Mass Spectrum Characteristics for 2-Fluoro-4-(methylthio)aniline:

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the

molecular weight of the compound.

Molecular Ion (M⁺): An intense peak at m/z = 157 is expected.

Fragmentation Pattern: Common fragmentation pathways for anilines include the loss of the

methyl group from the thioether ([M-15]⁺), and potentially the loss of HCN from the aromatic

ring.

Mass Spectrometry Data for the Isomer 3-Fluoro-2-(methylthio)aniline:

The following table summarizes the reported mass spectrometry data for the isomer, 3-Fluoro-

2-(methylthio)aniline.[7]

Table 3: Mass Spectrometry Data for 3-Fluoro-2-(methylthio)aniline[7]

m/z Relative Intensity Tentative Assignment

157 80% [M]⁺

142 45% [M – CH₃]⁺

126 35% [M – NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for aromatic amines like 2-Fluoro-4-(methylthio)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay may be required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample holder (or clean

ATR crystal) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Record the IR spectrum of the sample.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common ionization techniques for small organic molecules include Electron Ionization (EI)

and Electrospray Ionization (ESI).[8]

Ionization: The sample is vaporized and ionized in the ion source. In EI, high-energy

electrons bombard the sample molecules, leading to the formation of a molecular ion and

various fragment ions.[8]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Data Interpretation: Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to gain information about the structure of the molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of an organic compound like 2-Fluoro-4-(methylthio)aniline.
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Spectroscopic Analysis Workflow

Compound Synthesis / Purification

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H, ¹³C, etc.)

Determine Molecular Formula
and Molecular Weight Identify Functional Groups Determine Connectivity

and Stereochemistry

Structure Elucidation

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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